molecular formula C15H13BrN2O3 B3990296 N-[1-(4-bromophenyl)ethyl]-2-nitrobenzamide

N-[1-(4-bromophenyl)ethyl]-2-nitrobenzamide

Cat. No.: B3990296
M. Wt: 349.18 g/mol
InChI Key: IWPUJCNISALKNJ-UHFFFAOYSA-N
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Description

N-[1-(4-bromophenyl)ethyl]-2-nitrobenzamide: is an organic compound that features a bromophenyl group attached to an ethyl chain, which is further connected to a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-bromophenyl)ethyl]-2-nitrobenzamide typically involves a multi-step process. One common method starts with the bromination of acetophenone to yield 4-bromoacetophenone. This intermediate is then subjected to a nitration reaction to introduce the nitro group, forming 4-bromo-2-nitroacetophenone. The final step involves the amidation of this intermediate with an appropriate amine to yield the target compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as controlled temperature and pressure, are employed to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products:

    Reduction: Amines

    Substitution: Various substituted phenyl derivatives

Mechanism of Action

The mechanism of action of N-[1-(4-bromophenyl)ethyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromophenyl group can engage in various binding interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • N-[1-(4-bromophenyl)ethyl]-2-ethoxyaniline
  • N-[1-(4-bromophenyl)ethyl]-2-methylcyclohexan-1-amine
  • N-[1-(4-bromophenyl)ethyl]prop-2-yn-1-amine hydrochloride

Uniqueness: N-[1-(4-bromophenyl)ethyl]-2-nitrobenzamide is unique due to the presence of both a nitro group and a bromophenyl group. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-[1-(4-bromophenyl)ethyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3/c1-10(11-6-8-12(16)9-7-11)17-15(19)13-4-2-3-5-14(13)18(20)21/h2-10H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPUJCNISALKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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